molecular formula C9H10Cl2N2O B3047409 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea CAS No. 13908-33-3

1-(2-Chloroethyl)-3-(2-chlorophenyl)urea

Cat. No.: B3047409
CAS No.: 13908-33-3
M. Wt: 233.09 g/mol
InChI Key: XTAPRYJFVHZPNT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is an organic compound characterized by the presence of both chloroethyl and chlorophenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea typically involves the reaction of 2-chloroethylamine with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(2-chlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea moiety.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form 2-chloroethylamine and 2-chlorophenyl isocyanate.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and hydrolysis reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, particularly in understanding enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(2-chlorophenyl)urea can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-3-phenylurea: Lacks the additional chlorine atom on the phenyl ring, which may affect its reactivity and binding properties.

    1-(2-Bromoethyl)-3-(2-chlorophenyl)urea: The presence of a bromine atom instead of chlorine can lead to different reactivity and biological effects.

    1-(2-Chloroethyl)-3-(4-chlorophenyl)urea: The position of the chlorine atom on the phenyl ring can influence the compound’s chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its reactivity and applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-5-6-12-9(14)13-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAPRYJFVHZPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292163
Record name 1-(2-chloroethyl)-3-(2-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-33-3
Record name N-(2-Chloroethyl)-N′-(2-chlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13908-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloroethyl)-3-(2-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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